molecular formula C9H10O2 B576255 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone CAS No. 178742-85-3

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone

Cat. No. B576255
M. Wt: 150.177
InChI Key: SBLYIEVUOKBWKO-UHFFFAOYSA-N
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Description

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound. It is primarily used as an intermediate in organic synthesis and medicinal chemistry . The molecular formula of this compound is C8H12O2 .


Synthesis Analysis

The synthesis of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone involves several steps. In organic synthesis transformations, the ketone carbonyl group in 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .


Molecular Structure Analysis

The molecular structure of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone are diverse. As mentioned earlier, the ketone carbonyl group in this compound can undergo various transformations, including reactions with Wittig reagents and reduction to a hydroxyl group .


Physical And Chemical Properties Analysis

The molecular weight of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is 140.1797 . Further information about its physical and chemical properties was not found in the retrieved sources.

properties

IUPAC Name

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLYIEVUOKBWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC=C(O1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone

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